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Compound of Interest

Compound Name: Nlrp3-IN-65

Cat. No.: B15571558 Get Quote

A detailed analysis of Nlrp3-IN-65, MCC950, and CY-09 for researchers, scientists, and drug

development professionals.

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a

critical therapeutic target for a wide range of inflammatory diseases. Its activation triggers a

cascade of events leading to the release of pro-inflammatory cytokines, IL-1β and IL-18, and a

form of inflammatory cell death known as pyroptosis. The development of potent and selective

small molecule inhibitors of NLRP3 is a major focus of current research. This guide provides a

comparative analysis of Nlrp3-IN-65 against two well-characterized and widely used selective

NLRP3 inhibitors, MCC950 and CY-09.

While comprehensive peer-reviewed data for Nlrp3-IN-65 is emerging, this guide synthesizes

available information and benchmarks it against the established profiles of MCC950 and CY-09

to provide an objective resource for selecting the appropriate tool compound for your research

needs.

Quantitative Comparison of NLRP3 Inhibitors
The in vitro potency of NLRP3 inhibitors is a critical parameter for their evaluation. The

following table summarizes the available data for Nlrp3-IN-65, MCC950, and CY-09. It is

important to note that direct comparison of IC50 values should be interpreted with caution due

to variations in experimental conditions, such as cell types and activation stimuli.
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Inhibitor Target
Mechanism of
Action

IC50 Selectivity

Nlrp3-IN-65 NLRP3

Potent NLRP3

inhibitor (specific

mechanism not

yet fully

disclosed in

peer-reviewed

literature)

Data not publicly

available in peer-

reviewed

literature

Data not publicly

available

MCC950 NLRP3

Directly binds to

the Walker B

motif within the

NACHT domain,

locking NLRP3 in

an inactive

conformation and

preventing its

oligomerization.

[1]

~7.5 nM (mouse

BMDMs)[2] ~8.1

nM (human

MDMs)[2]

Highly selective

for NLRP3 over

other

inflammasomes

like AIM2,

NLRC4, and

NLRP1.[2]

CY-09 NLRP3

Directly binds to

the ATP-binding

motif (Walker A)

of the NACHT

domain,

inhibiting the

ATPase activity

of NLRP3

required for

inflammasome

assembly.[1][3]

~6 µM (mouse

BMDMs)[2]

Specific for the

NLRP3

inflammasome.

[3]

Note: Information regarding Nlrp3-IN-65 is limited. A patent application (WO/2024/160690A1)

refers to a compound designated as "compound 41" which is described as a potent NLRP3

inhibitor and is associated with the identifier NLRP3-IN-65 by some chemical suppliers.

Researchers are encouraged to consult this patent application for further details.
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Signaling Pathways and Experimental Workflows
To provide a clear understanding of the context in which these inhibitors function and how they

are evaluated, the following diagrams illustrate the NLRP3 inflammasome signaling pathway

and a typical experimental workflow for inhibitor testing.
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Caption: NLRP3 inflammasome activation pathway and points of inhibition.
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Experimental Workflow for NLRP3 Inhibitor Evaluation
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Caption: A typical experimental workflow for in vitro NLRP3 inhibition assay.

Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and

comparison of NLRP3 inhibitors. Below are representative methodologies for key experiments.

In Vitro NLRP3 Inflammasome Inhibition Assay in Bone
Marrow-Derived Macrophages (BMDMs)
This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.

1. Isolation and Culture of BMDMs:

Harvest bone marrow from the femurs and tibias of mice.
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Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-

streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.

2. Priming (Signal 1):

Seed the differentiated BMDMs in a 96-well plate.

Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.

3. Inhibitor Treatment:

After priming, replace the medium with fresh, serum-free medium.

Add the NLRP3 inhibitor (Nlrp3-IN-65, MCC950, or CY-09) at various concentrations and

incubate for 30-60 minutes. Include a vehicle control (e.g., DMSO).

4. Activation (Signal 2):

Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60

minutes or 10 µM Nigericin for 1-2 hours.

5. Sample Collection and Analysis:

Centrifuge the plate and collect the supernatant.

Measure the concentration of secreted IL-1β in the supernatant using a commercially

available ELISA kit.

Assess pyroptosis by measuring lactate dehydrogenase (LDH) release in the supernatant

using a cytotoxicity assay kit.

Analyze caspase-1 activation in the cell lysates by Western blotting for the cleaved p20

subunit.

In Vivo Evaluation of NLRP3 Inhibitors in a Mouse Model
of Peritonitis
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This protocol outlines the induction of peritonitis using monosodium urate (MSU) crystals to

assess the in vivo efficacy of NLRP3 inhibitors.

1. Animal Model:

Use C57BL/6 mice.

2. Inhibitor Administration:

Administer the NLRP3 inhibitor (e.g., MCC950 at 10-40 mg/kg) or vehicle control via an

appropriate route (e.g., intraperitoneal or oral) 1 hour prior to the inflammatory challenge.

3. Induction of Peritonitis:

Inject 1 mg of MSU crystals suspended in sterile PBS intraperitoneally into each mouse.

4. Sample Collection:

At a specified time point (e.g., 6 hours) post-MSU injection, euthanize the mice and perform

a peritoneal lavage with cold PBS.

Collect blood via cardiac puncture for serum analysis.

5. Analysis:

Centrifuge the peritoneal lavage fluid to pellet the cells.

Measure IL-1β levels in the supernatant of the lavage fluid and in the serum using ELISA.

Count the number of recruited neutrophils in the peritoneal lavage fluid using flow cytometry

or by staining cytospins.

Conclusion
MCC950 and CY-09 are well-established, selective, and direct inhibitors of the NLRP3

inflammasome with distinct mechanisms of action. MCC950 is a highly potent inhibitor, with

IC50 values in the low nanomolar range, that locks NLRP3 in an inactive state.[1][2] CY-09,

while less potent, effectively inhibits the ATPase activity of NLRP3.[2][3] The choice between
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these inhibitors will depend on the specific requirements of the study, including the desired

potency and the experimental model.

Nlrp3-IN-65 is emerging as a potentially potent NLRP3 inhibitor, though detailed, peer-

reviewed data on its mechanism of action and in vitro/in vivo efficacy are not yet widely

available. As more research is published, a more direct and comprehensive comparison will be

possible. Researchers interested in Nlrp3-IN-65 are encouraged to consult the relevant patent

literature and technical data from suppliers for the most current information.

This guide provides a framework for understanding and comparing these selective NLRP3

inhibitors. The provided protocols and diagrams serve as a resource for designing and

interpreting experiments aimed at elucidating the role of the NLRP3 inflammasome in health

and disease.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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